2-Cyclopropyl-4-pentyn-2-ol Molecular Weight and Structural Complexity Relative to Methyl Analog
2-Cyclopropyl-4-pentyn-2-ol exhibits a molecular weight of 124.18 g/mol (C8H12O), which is 26.04 g/mol higher than its closest non-cyclic analog, 2-methyl-4-pentyn-2-ol (98.14 g/mol, C6H10O). This weight increase arises from the replacement of one methyl group with a cyclopropyl ring, adding two carbon atoms and two hydrogen atoms . The compound also possesses one additional rotatable bond (2 versus 1) and higher molecular complexity (149 versus 94 for the methyl analog), factors that influence conformational sampling in molecular modeling and binding studies [1].
| Evidence Dimension | Molecular weight and structural complexity |
|---|---|
| Target Compound Data | MW = 124.18 g/mol; Rotatable bonds = 2; Complexity = 149 |
| Comparator Or Baseline | 2-Methyl-4-pentyn-2-ol (CAS 590-37-4): MW = 98.14 g/mol; Rotatable bonds = 1; Complexity = 94 |
| Quantified Difference | ΔMW = +26.04 g/mol (+26.5%); ΔComplexity = +55; ΔRotatable bonds = +1 |
| Conditions | Calculated molecular descriptors from chemical structure; no specific assay conditions apply |
Why This Matters
Higher molecular weight and complexity affect HPLC retention times, mass spectrometry detection limits, and computational docking parameters, requiring method adjustments relative to lighter alkynol analogs.
- [1] Kuujia. 2-Cyclopropyl-4-pentyn-2-ol. CAS 6712-34-1. Complexity and XLogP3 data. Accessed 2026. View Source
